molecular formula C6H9F2NO2 B12849360 2,2-Difluoro-1-morpholinoethanone

2,2-Difluoro-1-morpholinoethanone

Cat. No.: B12849360
M. Wt: 165.14 g/mol
InChI Key: GDXJEZGJWUPVIY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-Morpholino-Ethanone is a fluorinated organic compound with the molecular formula C6H9F2NO2 This compound is characterized by the presence of two fluorine atoms and a morpholine ring attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-Morpholino-Ethanone typically involves the reaction of morpholine with a fluorinated ethanone precursor. One common method includes the use of 2,2-difluoroacetyl chloride, which reacts with morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2,2-Difluoro-1-Morpholino-Ethanone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-Morpholino-Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-Morpholino-Ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-Morpholino-Ethanone involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone
  • 2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone

Comparison: 2,2-Difluoro-1-Morpholino-Ethanone is unique due to its specific combination of fluorine atoms and a morpholine ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the morpholine ring also enhances its potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

2,2-difluoro-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H9F2NO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2

InChI Key

GDXJEZGJWUPVIY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(F)F

Origin of Product

United States

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